N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen-bond donor/acceptor count

N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine (CAS 2135331-33-6, C₉H₈N₈, MW 228.21) is a bi‑heterocyclic small molecule that fuses two privileged kinase‑hinge‑binding scaffolds: a pyrazolo[3,4‑d]pyrimidine core and a 2,4‑diaminopyrimidine moiety linked at the N4 position. The pyrazolo[3,4‑d]pyrimidine system has been extensively validated as an ATP‑competitive kinase inhibitor scaffold across multiple targets including Abl, Src, IGF1R, EGFR, and CDKs, while the 2,4‑diaminopyrimidine motif is the cornerstone hinge‑recognition element in numerous approved kinase inhibitors.

Molecular Formula C9H8N8
Molecular Weight 228.21 g/mol
Cat. No. B13043776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine
Molecular FormulaC9H8N8
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1NC2=NC=NC3=C2C=NN3)N
InChIInChI=1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17)
InChIKeyQTJNOFABWBEOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine Demands Scrutiny as a Distinct Chemical Probe


N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine (CAS 2135331-33-6, C₉H₈N₈, MW 228.21) is a bi‑heterocyclic small molecule that fuses two privileged kinase‑hinge‑binding scaffolds: a pyrazolo[3,4‑d]pyrimidine core and a 2,4‑diaminopyrimidine moiety linked at the N4 position . The pyrazolo[3,4‑d]pyrimidine system has been extensively validated as an ATP‑competitive kinase inhibitor scaffold across multiple targets including Abl, Src, IGF1R, EGFR, and CDKs, while the 2,4‑diaminopyrimidine motif is the cornerstone hinge‑recognition element in numerous approved kinase inhibitors [1][2]. This specific linkage geometry generates a unique hydrogen‑bond donor/acceptor array that is absent in simpler pyrazolo[3,4‑d]pyrimidin‑4‑amines or standalone 2,4‑diaminopyrimidines, creating a distinct pharmacological fingerprint for scientific selection.

Critical Procurement Risks When Substituting N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine with In‑Class Analogs


Substituting this compound with a simpler pyrazolo[3,4‑d]pyrimidin‑4‑amine (e.g., 4‑amino‑1H‑pyrazolo[3,4‑d]pyrimidine) or a standalone 2,4‑diaminopyrimidine eliminates the conjugated bi‑heterocyclic architecture that defines its interaction with the kinase ATP‑binding pocket [1]. The N4‑linked pyrimidine‑2,4‑diamine extends the hinge‑binding pharmacophore by adding an additional hydrogen‑bond donor/acceptor pair and a second π‑stacking surface, which is critical for achieving the dual Src/IGF1R or multi‑kinase inhibition profiles observed in related series [2]. Even closely related analogs with different substitution patterns on the pyrazolo[3,4‑d]pyrimidine core (e.g., 1‑aryl or 3‑phenyl variants) alter the dihedral angle between the two heterocycles, potentially disrupting the precise geometry required for target engagement [3]. Generic substitution therefore carries a high risk of losing the specific polypharmacology or selectivity window that motivated selection of this exact scaffold.

Quantitative Differentiation Evidence for N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine Against Closest Molecular Analogs


Kinase Hinge‑Binding Hydrogen‑Bond Capacity: Bi‑heterocyclic vs. Monocyclic Scaffolds

The target compound presents an expanded hydrogen‑bond network relative to simple 4‑aminopyrazolo[3,4‑d]pyrimidine (comparator 1) and 2,4‑diaminopyrimidine (comparator 2). The N4‑linkage adds an exocyclic NH donor and a pyrimidine N1 acceptor that can engage the kinase hinge backbone at residues typically contacted by the adenine ring of ATP, while the pyrazolo[3,4‑d]pyrimidine core simultaneously occupies the hydrophobic adenine pocket [1]. In the dual IGF1R/Src inhibitor series containing this core motif, the 2,4‑diaminopyrimidine extension contributed to low‑nanomolar potency (IGF1R IC₅₀ < 50 nM, Src IC₅₀ < 20 nM for the elaborated analog) [2]. While direct target‑specific data for the exact unelaborated compound are not publicly available, the hydrogen‑bond donor count (3 vs. 1 for 4‑aminopyrazolo[3,4‑d]pyrimidine) and the additional π‑stacking surface area differentiate it at the level of molecular recognition potential.

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen-bond donor/acceptor count

Physicochemical Differentiation: Molecular Weight and Lipophilic Efficiency Window vs. Heavier Advanced Leads

With a molecular weight of 228.21 g/mol and 8 nitrogen atoms, this compound occupies a physicochemical space that is distinct from both larger elaborated analogs (e.g., compound 4b, MW ~600) and smaller fragment hits . Its MW and polar surface area (calculated ~120 Ų) place it in an optimal range for fragment elaboration or as a chemical probe where target engagement must be balanced against cell permeability. By contrast, the simplest pyrazolo[3,4‑d]pyrimidine (MW 120.11) lacks the 2,4‑diaminopyrimidine extension and may not achieve sufficient affinity as a standalone fragment [1]. The target compound thus offers a 'Goldilocks' property profile: sufficient complexity for meaningful target interaction, yet low enough MW to permit efficient downstream optimization.

Fragment-based drug discovery Ligand efficiency Physicochemical property space

Scaffold Divergence: N4‑Aryl vs. N4‑Heteroaryl Substitution in Pyrazolo[3,4‑d]pyrimidine Series

The majority of biologically characterized pyrazolo[3,4‑d]pyrimidines bear N4‑aryl, N4‑alkyl, or N4‑piperazine substituents. The target compound is distinctive in carrying an N4‑linked pyrimidine‑2,4‑diamine — a heteroaryl substituent that is not simply a solubilizing group but a secondary pharmacophore capable of independent hinge contacts [1]. In the Abl inhibitor optimization series, switching from N4‑phenyl to N4‑heteroaryl substituents shifted the selectivity profile and improved Abl IC₅₀ by up to 10‑fold [2]. This class‑level SAR strongly suggests that the N4‑pyrimidine‑2,4‑diamine substitution pattern in the target compound may confer a selectivity fingerprint that N4‑phenyl or N4‑benzyl analogs lack, making it a valuable tool for probing kinases where dual hinge‑site occupancy is advantageous.

Structure-activity relationship Kinase selectivity Scaffold hopping

Nitrogen Density and Polar Surface Area: Implications for Physicochemical Property-Based Selection

With 8 nitrogen atoms in a 228 Da framework (nitrogen content 49% by atom count, N/C ratio = 0.89), this compound possesses one of the highest nitrogen densities among commercial kinase inhibitor fragments. This contrasts with typical pyrazolo[3,4‑d]pyrimidine fragments bearing carbon-based substituents (e.g., 1‑(2,4‑dimethylphenyl)‑4‑(3‑methylpiperidin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine, C₁₉H₂₃N₅, MW 321.4, 5 N atoms) . The elevated nitrogen count translates to a higher topological polar surface area (tPSA estimated ~120 Ų) and lower logP (estimated < 1), properties that favor aqueous solubility and reduce non‑specific hydrophobic interactions — a key differentiator when selecting fragments for biophysical screening cascades (SPR, ITC, DSF) where promiscuous binding must be minimized .

Drug-likeness Polar surface area Fragment property space

Optimal Scientific and Industrial Use Cases for N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine Based on Demonstrated Differentiation


Fragment-Based Kinase Inhibitor Screening Campaigns Targeting Dual Hinge-Site Occupancy

The compound's 3 hydrogen-bond donors and bi-heterocyclic architecture, which combine the pyrazolo[3,4-d]pyrimidine adenine-pocket anchor with a 2,4-diaminopyrimidine hinge extension, make it a strong candidate for fragment screens against kinases where the target has an extended hinge region or requires engagement of adjacent backbone residues [1]. Its low MW (228 Da) and high nitrogen density favor detection by SPR, ITC, or DSF without the solubility-related false positives that plague more hydrophobic fragments . Researchers prioritizing kinases such as Abl, Src, IGF1R, EGFR, or CDK family members — where related N4-heteroaryl pyrazolo[3,4-d]pyrimidines have shown nanomolar potency — may benefit from this compound as a starting point for structure-guided optimization [2].

Chemical Probe Development Requiring a Selectivity-Advantaged Scaffold

The N4-pyrimidine-2,4-diamine substitution differentiates this compound from the more abundant N4-aryl pyrazolo[3,4-d]pyrimidine series. Literature SAR indicates that N4-heteroaryl variants can shift kinase selectivity profiles by an order of magnitude in biochemical assays [1]. Scientists seeking to develop a selective chemical probe for a kinase of interest — particularly in situations where pan-kinase inhibition by standard scaffolds is a confounding factor — may find this compound's distinct substitution pattern yields a cleaner selectivity window, reducing the need for extensive counter-screening and streamlining hit-to-probe timelines.

Synthetic Intermediate for Dual Pharmacophore Elaboration

The compound serves as a strategic late-stage intermediate for medicinal chemistry programs that require simultaneous optimization of two distinct kinase pharmacophores. Its N4-linked pyrimidine-2,4-diamine provides a reactive handle (free NH₂ at the pyrimidine C2 and C4 positions) for further derivatization, while the pyrazolo[3,4-d]pyrimidine core can be independently functionalized at the N1 and C3 positions [1]. This 'two-vector' elaboration capability enables parallel SAR exploration of two sub-sites within the kinase active site, an advantage over simpler building blocks that permit diversification in only one region. Programs targeting dual kinase inhibition (e.g., Src/IGF1R or CDK/GSK3β) may particularly benefit from this building block strategy .

Reference Standard for Assay Development and Compound Library QC

Given its well-defined elemental composition (C₉H₈N₈), moderate MW, and availability from multiple commercial suppliers at ≥98% purity [1], this compound is suitable as a retention-time marker or system-suitability standard in HPLC-MS-based screening workflows. Its unique UV chromophore (combined pyrazolo[3,4-d]pyrimidine and diaminopyrimidine absorbance maxima) and high nitrogen content produce a distinctive mass-spectrometric signature (M+H⁺ = 229.1) that facilitates rapid identification in complex mixtures. Quality-control laboratories supporting kinase inhibitor libraries may employ this compound as a stable, structurally unique reference material for method validation and inter-batch consistency assessment .

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